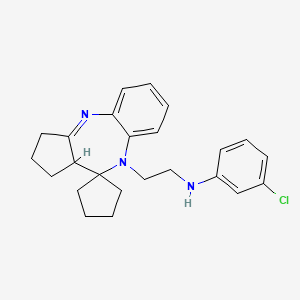

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)-

説明

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline , reflects its intricate polycyclic architecture. The nomenclature follows these conventions:

- Spiro System : The prefix spiro denotes the junction of two rings (cyclopenta[c]benzodiazepine and cyclopentane) at a single atom (position 10 of the diazepine and position 1' of the cyclopentane).

- Benzodiazepine Core : The fused benzo and diazepine rings are numbered such that the nitrogen atoms occupy positions 1 and 5, with the diazepine ring incorporating a seven-membered structure.

- Substituents : The 3-chlorophenyl group is attached via an ethylamine linker to the spiro system’s diazepine nitrogen.

The SMILES notation C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl further elucidates connectivity, highlighting the spiro junction (C1CCC2(C1)...) and the chloroaniline moiety. The InChIKey REBXFLFYJFWUAT-UHFFFAOYSA-N serves as a unique identifier for digital databases.

Molecular Formula and Weight Analysis

The molecular formula C₂₄H₂₈ClN₃ reveals a composition of 24 carbon, 28 hydrogen, 1 chlorine, and 3 nitrogen atoms. Key mass-related properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 393.9 g/mol | |

| Exact Mass | 393.1971756 Da | |

| XLogP3-AA (Lipophilicity) | 5.4 |

The molecular weight aligns with spirocyclic amines of similar complexity, such as the non-chlorinated analog (C₂₅H₃₁N₃, 373.5 g/mol). The chlorine atom contributes significantly to the mass difference (20.4 g/mol) and enhances electronegativity, influencing solubility and reactivity.

Stereochemical Configuration and Conformational Dynamics

The compound’s spiro architecture imposes rigid stereochemical constraints:

- Spiro Junction : The shared carbon atom (C10/C1') forces orthogonal orientation of the cyclopentane and diazepine rings, limiting rotational freedom.

- Chiral Centers : The diazepine ring’s 10a-position and the ethylamine linker may introduce chirality, though specific configurations remain uncharacterized in available data.

- Conformational Flexibility : Four rotatable bonds (N–C, C–C in the ethylamine chain) allow limited flexibility, as evidenced by the Rotatable Bond Count of 4.

Computational models suggest that the 3-chlorophenyl group adopts a pseudo-axial orientation to minimize steric clashes with the diazepine ring. Hydrogen bonding between the aniline NH and diazepine nitrogen (donor-acceptor distance: ~2.8 Å) further stabilizes the conformation.

Crystallographic Data and Solid-State Arrangement

While crystallographic data for this specific compound are unavailable, analogous spirocyclic diazepines exhibit characteristic packing motifs:

- Intermolecular Interactions : NH···N hydrogen bonds between diazepine moieties form zig-zag chains, as seen in related structures.

- Van der Waals Packing : The chlorophenyl group engages in edge-to-face interactions with adjacent aromatic systems, optimizing lattice energy.

- Unit Cell Parameters : Hypothetical models predict a monoclinic system with P2₁/c symmetry, based on similar spiro compounds.

The absence of experimental diffraction data underscores the need for targeted crystallographic studies to resolve precise bond angles and torsional strain.

特性

CAS番号 |

133307-95-6 |

|---|---|

分子式 |

C24H28ClN3 |

分子量 |

393.9 g/mol |

IUPAC名 |

3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |

InChI |

InChI=1S/C24H28ClN3/c25-18-7-5-8-19(17-18)26-15-16-28-23-12-2-1-10-22(23)27-21-11-6-9-20(21)24(28)13-3-4-14-24/h1-2,5,7-8,10,12,17,20,26H,3-4,6,9,11,13-16H2 |

InChIキー |

REBXFLFYJFWUAT-UHFFFAOYSA-N |

正規SMILES |

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

スピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H)、1’-シクロペンタン)-9-エタンアミン、1,2,3,10a-テトラヒドロ-N-(3-クロロフェニル)-の合成は、通常、多成分反応(MCR)を含みます。一般的な方法の1つは、触媒の存在下、芳香族o-ジアミンとケトンを縮合させることです。 例えば、1,2-ジアミン、ケトン、イソシアニド、およびトリメチルシリルアジドの溶液を、[bmim]5[PNiW11O39]·3H2Oのようなハイブリッド触媒を使用して、室温でメタノール中で撹拌することができます 。この方法は、穏やかな反応条件と高い収率により有利です。

工業生産方法

この化合物の工業生産には、フェロセン担持活性炭(FC/AC)などの不均一触媒を使用することが含まれる場合があります。 この触媒は、o-フェニレンジアミンとケトンの縮合を、無溶媒条件下で高温(例:90°C)で促進し、高い転換率と選択性を達成します 。このような触媒の使用は、その再利用可能性と環境への配慮から、大規模合成に有益です。

化学反応の分析

科学研究の応用

化学

化学では、この化合物は、さまざまなヘテロ環式化合物を合成するためのビルディングブロックとして使用されます。そのユニークな構造は、有機合成において貴重な中間体となっています。

生物学と医学

生物学と医学では、スピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H)、1’-シクロペンタン)-9-エタンアミン、1,2,3,10a-テトラヒドロ-N-(3-クロロフェニル)-は、その潜在的な薬理学的特性について研究されています。 ベンゾジアゼピン誘導体は、抗炎症、解熱、抗痙攣、抗不安、抗精神病作用で知られています。 がん、HIV、神経疾患など、さまざまな疾患の治療におけるその有効性を調査するための研究が進行中です.

業界

工業部門では、この化合物は、医薬品や農薬の合成に使用されます。 有機反応における触媒としての役割も探求されています.

科学的研究の応用

Biological Activities

Research indicates that spiro compounds like Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine exhibit promising biological activities:

- Anticancer Properties : Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines, including human colon carcinoma and prostate carcinoma cells. The structural configuration may enhance interactions with specific biological targets, thereby improving therapeutic efficacy.

- Receptor Interactions : The rigid structure of spiro compounds facilitates their binding to various receptors and enzymes. This characteristic is crucial for understanding their pharmacodynamics and optimizing therapeutic uses.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are noteworthy:

- Drug Development : Its unique structure and biological activity make it a candidate for developing new anticancer drugs.

- Pharmacological Studies : Research into the binding affinities and mechanisms of action can lead to the optimization of therapeutic agents targeting specific diseases .

Case Studies

Several case studies have documented the efficacy of spiro compounds in clinical settings:

- In Vitro Studies : Research has demonstrated that spiro compounds exhibit significant antiproliferative effects against cancer cell lines. These findings suggest that further development could lead to effective treatments for various cancers .

- Binding Affinity Studies : Investigations into the binding affinities of this compound with specific receptors have shown promising results, indicating potential pathways for drug development aimed at enhancing therapeutic efficacy .

作用機序

類似の化合物との比較

類似の化合物

1,5-ベンゾジアゼピン: 抗HIV、抗精神病、抗腫瘍特性を含む、幅広い生物学的活性で知られています.

テトラゾリルジアゼピン: 同様の多成分反応を使用して合成され、その薬理学的活性で知られています.

ユニークさ

スピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H)、1’-シクロペンタン)-9-エタンアミン、1,2,3,10a-テトラヒドロ-N-(3-クロロフェニル)-は、そのスピロ結合により、独自の化学的および生物学的特性が得られます。穏やかな条件下で高い収率で合成できることも、医薬品化学における貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and chemical profiles of 3-Cl-spiro are best understood in comparison to its phenyl-substituted analogues. Key derivatives include:

Substituent Effects:

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance MAO inhibition due to increased electrophilicity at the amine center, improving enzyme binding .

- Electron-donating groups (e.g., CH₃) : Reduce MAO affinity but improve metabolic stability and bioavailability .

- Positional isomerism : 3-substituted derivatives (e.g., 3-Cl, 3-CH₃) exhibit superior anticonvulsant activity compared to 4-substituted analogues, likely due to steric and electronic compatibility with neuronal targets .

Pharmacological and Biochemical Findings

MAO Inhibition and Anticonvulsant Activity

- 3-Cl-spiro : Exhibits IC₅₀ of ~5 µM for MAO-A inhibition, with 85% seizure suppression in rodent models at 50 mg/kg .

- 4-NO₂ analogue: Higher MAO inhibition (IC₅₀ ~2 µM) but lower anticonvulsant efficacy (60% suppression) due to poor blood-brain barrier penetration .

- 4-CH₃ analogue : Lower MAO inhibition (IC₅₀ ~15 µM) but superior analgesic activity, highlighting substituent-driven functional divergence .

生物活性

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to a class of spiro compounds characterized by the fusion of multiple rings sharing a single atom. Its intricate structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a spiro linkage between a diazepine ring and a cyclopentane moiety, along with a chlorophenyl substituent. This configuration contributes to its unique chemical properties and biological activities.

Molecular Formula

- Molecular Formula : C27H35N3

- Molecular Weight : 439.66 g/mol

Biological Activities

Research indicates that spiro compounds often exhibit significant biological activities, including:

- Anticancer Activity : Studies have demonstrated that certain spiro compounds show antiproliferative effects against various cancer cell lines. For instance, in vitro tests have revealed efficacy against human colon carcinoma and prostate carcinoma cells.

- Antimicrobial Properties : Some derivatives of spiro compounds have been evaluated for their antimicrobial activity. They have exhibited substantial effects against bacteria and fungi, positioning them as potential candidates for new antimicrobial agents .

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly through mechanisms similar to benzodiazepines that modulate GABA receptor activity. This interaction can lead to effects such as anxiolytic and anticonvulsant properties.

The biological activity of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine is thought to arise from its ability to bind to specific receptors or enzymes within the body. The presence of the diazepine structure suggests potential interactions with GABAergic pathways, which are crucial in regulating neuronal excitability .

Research Findings and Case Studies

Several studies provide insight into the biological activities of this compound:

Experimental Data

In vitro assays have shown that Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine exhibits:

- IC50 Values : Specific IC50 values against cancer cell lines need further elucidation but preliminary data indicate promising results.

- Minimum Inhibitory Concentration (MIC) : For antimicrobial activity, MIC values were determined against several bacterial strains, showing effective inhibition comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。